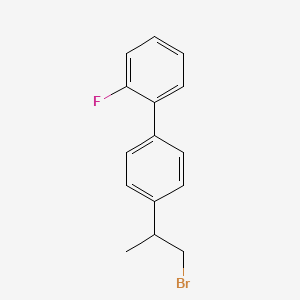
4'-(1-Bromopropan-2-yl)-2-fluoro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(1-Bromopropan-2-yl)-2-fluoro-1,1’-biphenyl is an organic compound with the molecular formula C15H14BrF It is a biphenyl derivative where one of the phenyl rings is substituted with a bromopropyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(1-Bromopropan-2-yl)-2-fluoro-1,1’-biphenyl typically involves the bromination of a suitable biphenyl precursor. One common method involves the reaction of 2-fluoro-1,1’-biphenyl with 1-bromopropane in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
4’-(1-Bromopropan-2-yl)-2-fluoro-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 4’-(2-hydroxypropyl)-2-fluoro-1,1’-biphenyl or similar derivatives.
Oxidation: Formation of 4’-(1-bromopropan-2-yl)-2-fluoro-1,1’-biphenyl-4-carboxylic acid.
Reduction: Formation of 4’-(2-propyl)-2-fluoro-1,1’-biphenyl.
Scientific Research Applications
4’-(1-Bromopropan-2-yl)-2-fluoro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4’-(1-Bromopropan-2-yl)-2-fluoro-1,1’-biphenyl involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1-Bromopropan-2-yl)-4-fluorobenzene: Similar structure but lacks the biphenyl moiety.
4-(1-Bromopropan-2-yl)-2-fluorophenol: Contains a hydroxyl group instead of a second phenyl ring.
1-(1-Bromopropan-2-yl)-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a fluorine atom.
Uniqueness
4’-(1-Bromopropan-2-yl)-2-fluoro-1,1’-biphenyl is unique due to the presence of both a bromopropyl group and a fluorine atom on a biphenyl scaffold. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
52449-73-7 |
|---|---|
Molecular Formula |
C15H14BrF |
Molecular Weight |
293.17 g/mol |
IUPAC Name |
1-(1-bromopropan-2-yl)-4-(2-fluorophenyl)benzene |
InChI |
InChI=1S/C15H14BrF/c1-11(10-16)12-6-8-13(9-7-12)14-4-2-3-5-15(14)17/h2-9,11H,10H2,1H3 |
InChI Key |
BRYFMZGIPRJUGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)C1=CC=C(C=C1)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















